molecular formula C22H19FO B14555013 1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene CAS No. 62214-60-2

1,1'-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene

Cat. No.: B14555013
CAS No.: 62214-60-2
M. Wt: 318.4 g/mol
InChI Key: PQFFZBARJBHZAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene typically involves the reaction of 4-fluorobenzaldehyde with methoxypropene in the presence of a suitable catalyst. The reaction conditions may include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxypropene group may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[3-(4-Chlorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene
  • 1,1’-[3-(4-Bromophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene
  • 1,1’-[3-(4-Methylphenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene

Uniqueness

1,1’-[3-(4-Fluorophenyl)-3-methoxyprop-1-ene-1,3-diyl]dibenzene is unique due to the presence

Properties

CAS No.

62214-60-2

Molecular Formula

C22H19FO

Molecular Weight

318.4 g/mol

IUPAC Name

1-fluoro-4-(1-methoxy-1,3-diphenylprop-2-enyl)benzene

InChI

InChI=1S/C22H19FO/c1-24-22(19-10-6-3-7-11-19,20-12-14-21(23)15-13-20)17-16-18-8-4-2-5-9-18/h2-17H,1H3

InChI Key

PQFFZBARJBHZAR-UHFFFAOYSA-N

Canonical SMILES

COC(C=CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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